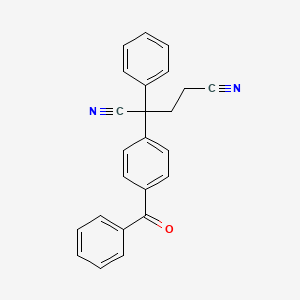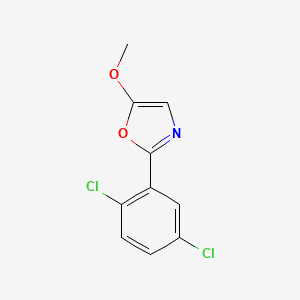
2-(6-Chloropyridazin-3-yl)-2-(2-methylphenyl)acetonitrile
Overview
Description
2-(6-Chloropyridazin-3-yl)-2-(2-methylphenyl)acetonitrile, also known as 6-chloro-2-methyl-3-pyridazinone, is a heterocyclic compound with a variety of applications in the scientific and medical fields. It is a colorless solid that is soluble in polar solvents. It has a molecular weight of 229.6 g/mol and a melting point of 81 °C. This compound has a wide range of potential applications, including use as a pharmaceutical intermediate, a building block for the synthesis of other compounds, and a potential target for drug development.
Scientific Research Applications
Corrosion Inhibition
- Corrosion Inhibition of Mild Steel: Pyridazine derivatives, including 2-(6-chloropyridazin-3-yl)-2-phenylacetonitrile, show significant potential in inhibiting the corrosion of mild steel in acidic environments. These compounds are mixed-type inhibitors, reducing steel dissolution through charge transfer processes and showing adsorption behavior consistent with Langmuir and Temkin isotherm models (Mashuga, Olasunkanmi, & Ebenso, 2017).
Synthesis and Biological Evaluation
- Synthesis of Hybrid Derivatives: Pyridine and fused pyridine derivatives, synthesized starting from related compounds, have been explored for their antimicrobial and antioxidant activities. This includes the creation of hybrid structures that combine different functional groups for enhanced biological activity (Flefel et al., 2018).
Antimicrobial and Anticancer Applications
- Antibacterial and Antitumor Activities: New pyridine derivatives synthesized from 2, 3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl) pyridine-3-carbonitrile have been evaluated for their antibacterial and antitumor activities, demonstrating the pharmaceutical potential of these compounds (Elewa et al., 2021).
Molecular Dynamics and Computational Chemistry
- Theoretical Computational Chemistry: Quantum chemical calculations and molecular dynamic simulations have provided insights into the interaction mechanisms of pyridazine derivatives with metal surfaces, highlighting their potential applications in materials science and corrosion inhibition (Mashuga, Olasunkanmi, & Ebenso, 2017).
Synthesis of Novel Heterocyclic Compounds
- Creation of New Heterocyclic Structures: Pyridazine derivatives have been utilized in the synthesis of a wide range of new heterocyclic compounds, which are valuable in medicinal chemistry and drug discovery due to their diverse biological activities (Herold et al., 2007).
properties
IUPAC Name |
2-(6-chloropyridazin-3-yl)-2-(2-methylphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c1-9-4-2-3-5-10(9)11(8-15)12-6-7-13(14)17-16-12/h2-7,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNZPUBRGHILIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C#N)C2=NN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloropyridazin-3-yl)-2-(2-methylphenyl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[[4-Methyl-5-[2-(1,2,4-triazol-1-yl)propan-2-yl]-1,2,4-triazol-3-yl]sulfanyl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine](/img/structure/B3036163.png)

![2,4-Dioxo-1-[2-[3-(trifluoromethyl)phenoxy]ethoxy]pyrimidine-5-carbonitrile](/img/structure/B3036166.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-enal](/img/structure/B3036169.png)


![4-[(2,4-dichlorophenyl)sulfanyl]-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B3036176.png)

![11-(4-chlorophenyl)-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B3036179.png)
![11-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B3036180.png)

![3,6-Diphenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,4-triazine](/img/structure/B3036184.png)
![3-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]quinoline](/img/structure/B3036185.png)